1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
1-(benzotriazol-1-ylmethyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c17-12-7-3-4-8-15(12)9-16-11-6-2-1-5-10(11)13-14-16/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMISFCODPRPSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CN3C=CC=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2-dihydropyridin-2-one typically involves the reaction of benzotriazole with a suitable pyridinone precursor. One common method is the condensation of benzotriazole with 2-chloromethylpyridin-2-one under basic conditions. This reaction proceeds smoothly in the presence of a base such as potassium carbonate, yielding the desired product in good yields .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The benzotriazole moiety can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux. Major products formed from these reactions depend on the specific reagents and conditions used but generally include functionalized derivatives of the parent compound .
Scientific Research Applications
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2-dihydropyridin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is investigated for its potential as a therapeutic agent in various diseases.
Medicine: It serves as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as a leaving group, facilitating nucleophilic substitution reactions. Additionally, the pyridinone ring can form hydrogen bonds and π-π interactions with biological targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
1,3-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione (7f)
- Core Structure : Benzimidazole-2-thione with two benzotriazolylmethyl substituents.
- Key Differences : The benzimidazole-2-thione core replaces the dihydropyridin-2-one, introducing sulfur instead of oxygen. This substitution increases polarizability and alters redox properties.
- Synthesis : Formed via nucleophilic substitution between benzimidazole precursors and benzotriazole derivatives. Yields depend on nucleophile size, with bulkier groups reducing efficiency .
- Applications: Potential as a corrosion inhibitor or ligand in coordination chemistry due to sulfur’s soft Lewis basicity.
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyrrolidin-2-one
- Core Structure : Pyrrolidin-2-one (a saturated five-membered lactam) with a benzotriazolylmethyl group.
- Key Differences: The saturated pyrrolidinone ring lacks the conjugation present in dihydropyridin-2-one, reducing aromaticity and altering electronic properties.
- Applications : Used in peptide mimetics and as a building block in drug discovery due to its conformational flexibility .
1-Methyl-5-nitro-3-phenyl-1,2-dihydropyridin-2-one
- Core Structure : Dihydropyridin-2-one with methyl, nitro, and phenyl substituents.
- Key Differences : The nitro and phenyl groups introduce strong electron-withdrawing and π-π interaction capabilities, respectively, enhancing electrophilicity compared to the benzotriazole derivative.
- Applications : Investigated as a precursor in explosives or agrochemicals due to nitro group reactivity .
3-[4-(2,3-Dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)phenyl]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
- Core Structure : Fused imidazo[4,5-b]pyridin-2-one linked to an imidazo[1,2-a]benzimidazole via a phenyl group.
- Key Differences : The extended fused-ring system increases molecular rigidity and planarity, enhancing intercalation with DNA or proteins.
- Synthesis : Achieved via multi-step reactions involving carbonyldiimidazole-mediated cyclization .
- Applications : Targeted in oncology research for kinase inhibition.
Stability and Reactivity
- The target compound’s lactam ring is susceptible to hydrolysis under strongly acidic or basic conditions, whereas benzimidazole-2-thione derivatives exhibit greater stability due to sulfur’s lower electronegativity .
- Nitro-substituted dihydropyridin-2-ones (e.g., 1-methyl-5-nitro-3-phenyl derivative) are prone to reduction reactions, limiting their use in oxidative environments .
Pharmacological Potential
Biological Activity
The compound 1-(1H-1,2,3-benzotriazol-1-ylmethyl)-1,2-dihydropyridin-2-one represents a novel class of benzotriazole derivatives that have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₄H₁₁N₅O
- Molecular Weight : 253.26 g/mol
- CAS Number : 95-14-7
This compound is characterized by the presence of a benzotriazole moiety linked to a dihydropyridinone structure, which is significant for its biological activity.
Antimicrobial Activity
Research has demonstrated that benzotriazole derivatives exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that certain derivatives possess potent activity against various bacterial strains including Escherichia coli and Staphylococcus aureus.
| Compound | Activity | Reference |
|---|---|---|
| 1-(6-methylbenzo[d][1,3]dioxol-5-yl)methyl)-1H-benzotriazole | Potent against Staphylococcus aureus | |
| N-benzenesulfonylbenzotriazole | Effective against Trypanosoma cruzi |
The mechanism of action is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Antifungal Activity
Benzotriazoles have also been investigated for their antifungal properties. For example, certain derivatives have shown effectiveness against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 1.6 μg/ml to 25 μg/ml.
| Compound | Fungal Strain | MIC (μg/ml) | Reference |
|---|---|---|---|
| 4,5,6,7-tetrabromo-benzotriazole | Candida albicans | 12.5 - 25 | |
| Benzotriazole derivatives | Aspergillus niger | 12.5 - 25 |
Antitumor Activity
The antitumor potential of benzotriazole derivatives has been explored extensively. Studies indicate that these compounds can inhibit tumor cell proliferation through various mechanisms such as inducing apoptosis and disrupting cell cycle progression.
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Benzotriazole derivative A | Breast cancer | Induces apoptosis | |
| Benzotriazole derivative B | Lung cancer | Cell cycle arrest |
Case Study 1: Antimicrobial Efficacy
In a comparative study conducted by Suma et al., a series of benzotriazole derivatives were synthesized and evaluated for their antimicrobial activity using the cup plate diffusion method. Among the tested compounds, one derivative exhibited comparable efficacy to Ciprofloxacin against Staphylococcus aureus, highlighting the potential of benzotriazoles in treating resistant bacterial infections.
Case Study 2: Antifungal Properties
Pagliero's research group focused on the antifungal activity of modified benzotriazoles. The study revealed that specific substitutions on the benzotriazole ring significantly enhanced antifungal potency against both Candida and Aspergillus species.
Q & A
Q. What are the standard synthetic routes for 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2-dihydropyridin-2-one, and how can reaction conditions be optimized for yield?
The compound is synthesized via nucleophilic substitution or multicomponent reactions. A representative method involves reacting 1H-benzotriazole derivatives with dihydropyridinone precursors under reflux in aprotic solvents (e.g., acetonitrile). Post-synthesis purification employs silica gel column chromatography with eluents like hexane/ethyl acetate (7:1 to 3:1), yielding ~51% pure product . Optimization strategies include:
- Varying reaction temperature (60–100°C) to balance reactivity and side-product formation.
- Adjusting stoichiometry of benzotriazole derivatives to reduce unreacted starting material.
- Screening catalysts (e.g., K₂CO₃ or Et₃N) to enhance nucleophilicity.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., benzotriazole methylene protons at δ 5.2–5.5 ppm, dihydropyridinone carbonyl at ~170 ppm) .
- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/O percentages .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Q. What preliminary biological screening assays are recommended for this compound?
While direct evidence is limited, analogous benzotriazole-containing compounds are evaluated for antimicrobial activity via:
- Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 µg/mL .
- MIC (Minimum Inhibitory Concentration) determination : Use microdilution methods in Mueller-Hinton broth .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding interactions?
Advanced methods include:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., microbial enzymes) using AutoDock Vina or Schrödinger Suite.
- Molecular Dynamics (MD) : Assess stability of ligand-protein complexes over 100-ns simulations.
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions. Mitigation approaches:
- Standardize protocols : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Control for solvent effects : Compare DMSO vs. aqueous solubility impacts on activity.
- Replicate under varying pH : Test activity in buffers (e.g., pH 6.5 ammonium acetate ) to assess stability.
Q. How does the benzotriazole moiety influence the compound’s stability under physiological conditions?
Stability studies involve:
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via HPLC .
- Light sensitivity : Assess photodegradation under UV-Vis irradiation (λ = 254 nm).
Q. What mechanistic insights explain the role of benzotriazole in substitution reactions?
Kinetic studies reveal:
- Nucleophile size dependence : Bulky nucleophiles (e.g., t-butanol) reduce yields due to steric hindrance, while smaller nucleophiles (e.g., cyanide) favor SN2 pathways .
- Leaving group ability : Benzotriazole’s electron-withdrawing nature enhances methylene group reactivity .
Q. How can X-ray crystallography validate the compound’s structure?
Single-crystal X-ray diffraction (employing SHELX software ) resolves:
- Bond lengths/angles (e.g., C-N bonds in benzotriazole: ~1.32–1.35 Å).
- Torsional conformations of the dihydropyridinone ring.
- Hydrogen-bonding networks (if applicable).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
